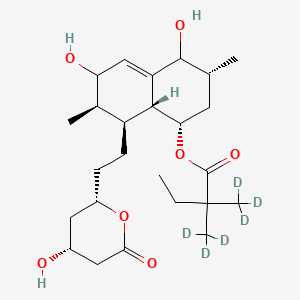

3',5'-Dihydrodiol Simvastatin-d6

Description

Contextualizing Simvastatin (B1681759) Biotransformation Pathways

Simvastatin is administered as an inactive lactone prodrug. nih.gov Upon ingestion, it undergoes extensive first-pass metabolism, primarily in the liver, which results in low systemic bioavailability of the parent compound. nih.gov The initial and critical activation step is the hydrolysis of the lactone ring to its corresponding β-hydroxy acid form, simvastatin acid. pharmgkb.orgnih.gov This conversion is catalyzed by enzymes such as carboxyesterases and paraoxonases. pharmgkb.org Simvastatin acid is the pharmacologically active metabolite, potently inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govnih.gov

Both the parent simvastatin and its active acid form are substrates for extensive oxidative metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with some involvement of CYP3A5. pharmgkb.orgmedsafe.govt.nzajmc.com This metabolic process gives rise to a variety of oxidized metabolites, including 3-hydroxysimvastatin, 6-hydroxymethyl-simvastatin, and 3',5'-dihydrodiol simvastatin. pharmgkb.orgpharmgkb.org The formation of 3',5'-dihydrodiol simvastatin occurs through the oxidation of simvastatin acid, a reaction also catalyzed by CYP3A4. vulcanchem.com In vitro studies using human liver microsomes have shown that while CYP3A4/5 are the primary enzymes responsible for the metabolism of simvastatin hydroxy acid (SVA), the CYP2C8 isoform also makes a minor contribution. nih.gov

The complexity of simvastatin's metabolic profile is further highlighted by research identifying numerous metabolites. One study in rats detected as many as 13 different metabolites in various tissues and biological fluids. researchgate.net This extensive biotransformation underscores the multifaceted metabolic signature of simvastatin, which has been found to influence not only lipid pathways but also those involving amino acids, peptides, and xenobiotics. mdpi.comnih.gov

| Metabolic Step | Parent Compound | Enzyme(s) | Resulting Metabolite(s) |

| Activation (Hydrolysis) | Simvastatin (lactone) | Carboxyesterases, Paraoxonases (e.g., CES1, PON1) | Simvastatin Acid pharmgkb.org |

| Oxidation | Simvastatin, Simvastatin Acid | Cytochrome P450 3A4/5 (CYP3A4/5) | 3-hydroxysimvastatin, 6-hydroxymethyl-simvastatin pharmgkb.org |

| Oxidation | Simvastatin Acid | CYP3A4/5 (primary), CYP2C8 (minor) | 3',5'-Dihydrodiol Simvastatin nih.govvulcanchem.com |

| Glucuronidation (Inactivation) | Simvastatin Acid | UGT1A1, UGT1A3 | Simvastatin (lactone form) pharmgkb.org |

Significance of Metabolite Characterization in Drug Metabolism Research

Firstly, it helps to distinguish the active therapeutic agent from its precursors and byproducts. For instance, the characterization of simvastatin acid as the most potent HMG-CoA reductase inhibitor clarifies that the prodrug itself is not the primary active molecule. nih.gov Secondly, understanding the metabolic pathways is crucial for predicting and explaining drug-drug interactions. Since simvastatin is heavily metabolized by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter the plasma concentrations of simvastatin and its active metabolites, potentially leading to toxicity or reduced efficacy. medsafe.govt.nzajmc.comresearchgate.net

Role of Deuterated Analogs in Metabolic Investigations

Deuterated analogs, where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium (B1214612), are invaluable tools in metabolic research. nih.gov The compound 3',5'-Dihydrodiol Simvastatin-d6 is a prime example of such a tool. pharmaffiliates.com The "d6" designation indicates the presence of six deuterium atoms. pharmaffiliates.comlgcstandards.com Based on its IUPAC name, the deuterium atoms are located on the two methyl groups of the 2,2-dimethylbutanoate side chain. lgcstandards.comlgcstandards.com

The primary application of deuterated compounds like this compound is as internal standards in quantitative bioanalysis using mass spectrometry. juniperpublishers.com Because deuterated analogs are chemically identical to their non-deuterated counterparts but have a higher mass, they can be easily distinguished by the detector. When a known quantity of the deuterated standard is added to a biological sample, it behaves identically to the endogenous (unlabeled) metabolite during sample extraction and analysis. This allows for highly accurate and precise quantification of the metabolite's concentration in the sample.

Beyond their use as standards, deuteration can also be used to investigate metabolic pathways. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). juniperpublishers.com By strategically placing deuterium atoms on a drug molecule, researchers can slow down metabolism at specific sites, which can help to identify the primary sites of metabolic attack and elucidate complex biotransformation pathways. nih.govjuniperpublishers.com This can also sometimes alter the metabolic profile, potentially reducing the formation of toxic metabolites, a strategy known as "metabolic shunting". juniperpublishers.com The availability of this compound as a research chemical facilitates in-depth studies of simvastatin's metabolic fate and the factors that influence it. pharmaffiliates.comlgcstandards.com

| Compound Property | Value |

| Chemical Name | This compound (Mixture of Diastereomers) pharmaffiliates.com |

| Molecular Formula | C25H34D6O7 pharmaffiliates.com |

| Molecular Weight | 458.62 g/mol pharmaffiliates.com |

| Unlabeled CAS Number | 159143-77-8 pharmaffiliates.com |

| Primary Application | Labeled metabolite of Simvastatin for use as an internal standard in bioanalysis. pharmaffiliates.com |

| Storage Temperature | 2-8°C Refrigerator pharmaffiliates.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H40O7 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16+,17+,19?,20+,22-,23?/m1/s1/i4D3,5D3 |

InChI Key |

MRCKOKWQDZYFLT-QCUYXPMWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@H]3C[C@H](CC(=O)O3)O)C)O)O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |

Origin of Product |

United States |

Formation and Enzymology of 3 ,5 Dihydrodiol Simvastatin

Microsomal and Hepatic Metabolic Pathways Leading to 3',5'-Dihydrodiol Simvastatin (B1681759)

The formation of 3',5'-Dihydrodiol Simvastatin occurs primarily through metabolic processes in the liver. nih.govnih.gov In vitro studies using human liver microsomes have been instrumental in elucidating these pathways. When simvastatin is incubated with human liver microsomal preparations, several metabolic products are formed, including 3'-hydroxy simvastatin, 6'-exomethylene simvastatin, the active hydroxy acid form (simvastatin acid), and 3',5'-Dihydrodiol Simvastatin. nih.gov The latter is considered a newly identified metabolite and is inactive as an inhibitor of HMG-CoA reductase. nih.gov

The metabolic conversion of simvastatin to its dihydrodiol form is an NADPH-dependent process, indicating the involvement of cytochrome P450 enzymes. nih.gov This transformation is a key step in the hepatic clearance of the drug. nih.gov Studies with both the lactone prodrug form of simvastatin and its active hydroxy acid form (SVA) have demonstrated the formation of the 3',5'-dihydrodiol metabolite, highlighting that this pathway is relevant for both chemical forms of the drug. nih.govnih.gov

Cytochrome P450 Isoforms Involved in 3',5'-Dihydrodiol Simvastatin Formation

The metabolism of simvastatin is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govpharmgkb.org Specific isoforms within this family have been identified as the primary catalysts for the formation of 3',5'-Dihydrodiol Simvastatin.

Role of CYP3A4 and CYP3A5 in Human Microsomes

Extensive research has unequivocally identified the CYP3A subfamily as the major player in simvastatin metabolism. nih.govpharmgkb.org Both CYP3A4 and CYP3A5 are capable of catalyzing the formation of 3',5'-Dihydrodiol Simvastatin. nih.gov However, studies have shown that CYP3A4 exhibits a higher affinity for simvastatin, suggesting it is the principal enzyme responsible for this metabolic conversion in human liver microsomes. nih.gov The significant role of CYP3A4 is further supported by inhibition studies where troleandomycin, a selective inhibitor of CYP3A4/5, markedly inhibited the oxidative metabolism of simvastatin acid. nih.gov Genetic variations in CYP3A4 and CYP3A5 have also been associated with variations in plasma concentrations of simvastatin, further underscoring their importance in its metabolism. nih.govnih.govelsevierpure.com

Evaluation of Other Cytochrome P450 Isoforms (e.g., CYP2D6, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, CYP2E1)

While CYP3A4 and CYP3A5 are the primary enzymes, the potential involvement of other CYP isoforms has also been investigated. Studies have indicated that CYP2C8 may have a minor contribution to the metabolism of simvastatin acid, accounting for less than 20% of the process. nih.gov However, a range of other major CYP isoforms, including CYP2D6, CYP2A6, CYP2C9, CYP2C19, CYP1A2, and CYP2E1, have been found to play no significant role in the metabolism of simvastatin or its acid form in vitro. nih.govnih.gov This is corroborated by the lack of significant inhibition of simvastatin acid's oxidative metabolism by selective inhibitors of CYP2D6, CYP2C9, and CYP1A2. nih.gov

Kinetic Characterization of 3',5'-Dihydrodiol Simvastatin Formation

The formation of 3',5'-Dihydrodiol Simvastatin in human liver microsomes follows single-enzyme Michaelis-Menten kinetics. nih.gov Kinetic studies have been performed for both the parent drug, simvastatin, and its active hydroxy acid form, simvastatin acid (SVA).

For the metabolism of simvastatin, the formation of its major NADPH-dependent metabolites, including 3',5'-Dihydrodiol Simvastatin, occurs with relatively high intrinsic clearances (CLint), which is consistent with the extensive metabolism of the drug observed in vivo. nih.gov

In studies with simvastatin acid, the kinetic parameters for the formation of 3',5'-Dihydrodiol Simvastatin (identified as M1 in the study) were determined as follows:

| Parameter | Value |

| Km (μM) | 50 - 80 |

| Vmax (nmol min-1 mg-1 protein) | 0.6 - 1.9 |

| Data from a study on the metabolism of simvastatin hydroxy acid in human liver microsomes. nih.gov |

These values indicate the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. The relatively high Km values suggest a lower affinity compared to some other drug-enzyme interactions, while the Vmax reflects the capacity of the microsomal enzymes to form this metabolite.

NADPH-Dependent Hydroxylation Mechanisms

The formation of 3',5'-Dihydrodiol Simvastatin is a result of NADPH-dependent hydroxylation, a hallmark of cytochrome P450-mediated reactions. nih.gov This process involves the transfer of electrons from NADPH to the P450 enzyme, which then activates molecular oxygen to insert a hydroxyl group into the simvastatin molecule. The reaction is strongly dependent on the presence of NADPH and microsomal protein, confirming the enzymatic nature of this transformation. The mechanism involves the initial formation of an epoxide intermediate, which is then hydrolyzed to the dihydrodiol. This type of reaction is a common pathway for the detoxification and metabolism of various xenobiotics.

In Vitro and Preclinical Metabolic Studies of 3 ,5 Dihydrodiol Simvastatin

Investigations in Isolated Hepatic Systems

The liver is the principal site of drug metabolism. To study these processes outside the human body, researchers utilize isolated hepatic systems, such as liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

Incubation of the prodrug simvastatin (B1681759) (SV) with human liver microsomal preparations results in the formation of four primary metabolic products: 3'-hydroxy SV, 6'-exomethylene SV, the active hydroxy acid form (SVA), and 3',5'-dihydrodiol SV. nih.gov The 3',5'-dihydrodiol metabolite of simvastatin was identified as a new metabolic product and was subsequently found to be inactive as an inhibitor of HMG-CoA reductase, the target enzyme for cholesterol reduction. nih.gov

Kinetic studies in human liver microsomes revealed that the NADPH-dependent metabolites, including 3',5'-dihydrodiol SV, are formed with high intrinsic clearances, which aligns with the extensive metabolism of simvastatin observed in vivo. nih.gov The primary enzymes responsible for the formation of 3',5'-dihydrodiol simvastatin have been identified as members of the cytochrome P450 3A subfamily, specifically CYP3A4 and CYP3A5. nih.gov While both enzymes catalyze the reaction, studies indicate that CYP3A4 possesses a significantly higher affinity for simvastatin in the formation of this metabolite compared to CYP3A5. nih.gov Other enzymes, including CYP2D6, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, and CYP2E1, were found to have no significant role in this metabolic pathway. nih.gov

Similarly, the active form of the drug, simvastatin hydroxy acid (SVA), also undergoes metabolism in human liver microsomes to produce a 3',5'-dihydrodiol metabolite, alongside 3'-hydroxy and 6'-exomethylene derivatives. nih.gov The metabolism of SVA is also primarily catalyzed by CYP3A4 and CYP3A5 (≥80%), with a minor contribution from CYP2C8 (≤20%). nih.govpharmgkb.org

Table 1: Kinetic Parameters for the Formation of 3',5'-Dihydrodiol Metabolites in Human Hepatic Systems This table summarizes the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme reaction rate is at half-maximum.

| Parent Compound | Metabolite | Enzyme | Apparent Km (μM) | Source |

|---|---|---|---|---|

| Simvastatin (SV) | 3',5'-Dihydrodiol SV | CYP3A4 | 30 ± 6.4 | |

| Simvastatin (SV) | 3',5'-Dihydrodiol SV | CYP3A5 | 91 ± 41 | |

| Simvastatin Hydroxy Acid (SVA) | 3',5'-Dihydrodiol SVA | Pooled Human Liver Microsomes | ~50 - 80 | nih.govpharmgkb.org |

Metabolic profiling studies have also been conducted using animal liver preparations to understand inter-species differences and similarities. In studies with rat liver microsomes (RLMs), a comprehensive analysis identified a total of 29 metabolites of simvastatin. mdpi.com Among these, a possible dihydrodiol metabolite of the parent simvastatin (designated M20) was observed. mdpi.com Furthermore, two dihydrodiol metabolites of simvastatin hydroxy acid (dihydrodiol-SVA, designated M27 and M28) were identified as new metabolites formed within the rat liver microsomal model. mdpi.com These findings confirm that the metabolic pathway leading to dihydrodiol formation is active in rats, providing a basis for comparative studies. mdpi.com

Table 2: Dihydrodiol Metabolites of Simvastatin Identified in Rat Liver Microsomes (RLMs)

| Parent Compound | Metabolite Type | Designation | Analytical Method | Source |

|---|---|---|---|---|

| Simvastatin | Dihydrodiol Metabolite | M20 | QqQ–LC–MS | mdpi.com |

| Simvastatin Hydroxy Acid | Dihydrodiol-SVA Metabolite | M27 | Ion Trap–MS | mdpi.com |

| Simvastatin Hydroxy Acid | Dihydrodiol-SVA Metabolite | M28 | QqQ–LC–MS | mdpi.com |

Comparative In Vitro Metabolism Across Species

The formation of 3',5'-dihydrodiol metabolites of simvastatin is not unique to humans, as similar pathways have been identified in rat liver microsomes. nih.govmdpi.com In humans, the conversion of simvastatin to its dihydrodiol form is almost exclusively handled by the CYP3A subfamily, with CYP3A4 showing greater affinity than CYP3A5. nih.gov The metabolism of the active SVA form also relies heavily on CYP3A4/5, with a minor pathway involving CYP2C8. nih.gov The observation of these metabolites in both human and rat systems suggests a conserved metabolic pathway, which is valuable for extrapolating preclinical data. nih.govmdpi.com Broader disposition studies have suggested that the metabolic profile of simvastatin in dogs serves as a suitable model for that in humans, indicating that the key metabolic pathways, likely including dihydrodiol formation, are comparable. nih.gov

Methodologies for Studying Metabolite Formation In Vitro

To pinpoint the specific enzymes responsible for the formation of 3',5'-Dihydrodiol Simvastatin, researchers employ several established in vitro methodologies. These techniques, including correlation analysis and chemical inhibition, provide converging lines of evidence to identify the roles of individual enzyme isoforms. nih.govnih.gov

Correlation analysis involves incubating a drug with a panel of human liver microsomes from different donors, each with a known and varied expression of specific P450 enzymes. The rate of formation of a particular metabolite is then statistically correlated with the activity of each P450 enzyme, which is measured independently using probe substrates.

In studies of simvastatin hydroxy acid (SVA), the formation rates of its three major metabolites, including the 3',5'-dihydrodiol form, correlated well with each other across 12 different human liver samples, suggesting they are formed by the same enzymes. nih.gov A significant positive correlation (r² = 0.54–0.66) was found between the rate of metabolite formation and testosterone (B1683101) 6β-hydroxylation, a well-established marker for CYP3A4/5 activity. nih.gov Conversely, no correlation was found with marker activities for CYP2D6 or CYP2C9, effectively ruling them out as significant contributors. nih.gov

Chemical inhibition studies use compounds known to selectively inhibit specific CYP enzymes. By observing the reduction in metabolite formation in the presence of a specific inhibitor, researchers can deduce which enzyme is responsible for that metabolic step.

Table 3: Effect of Selective Chemical Inhibitors on the Formation of Simvastatin Hydroxy Acid (SVA) Metabolites

| Inhibitor | Target Enzyme(s) | % Inhibition of Metabolite Formation | Source |

|---|---|---|---|

| Troleandomycin | CYP3A4/5 | >80% | nih.gov |

| Quercetin | CYP2C8 | ~25-30% | nih.govpharmgkb.org |

| Inhibitors for CYP2D6, CYP2C9, CYP1A2 | CYP2D6, CYP2C9, CYP1A2 | Not Significant | nih.gov |

Immunoinhibition Assays

Immunoinhibition studies have been a critical tool in identifying the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of simvastatin and its active hydroxy acid form (SVA) into its various metabolites, including 3',5'-dihydrodiol simvastatin. These assays utilize antibodies that specifically bind to and inhibit the activity of individual CYP enzymes within a complex mixture, such as human liver microsomes.

In comprehensive in vitro studies, antibodies targeting major CYP isoforms have been employed to pinpoint their respective contributions to simvastatin's metabolism. Research has demonstrated that anti-CYP3A antibodies can markedly inhibit the formation of simvastatin's oxidative metabolites. Specifically, immunoinhibition studies revealed that an antibody against CYP3A resulted in an 80-95% inhibition of the metabolism of simvastatin hydroxy acid. pharmgkb.org

Conversely, antibodies against other CYP isoforms showed minimal to no effect. For instance, an anti-CYP2D6 antibody did not produce any significant inhibition. pharmgkb.org Similarly, an anti-CYP2C19 antibody, which also cross-reacts with CYP2C8 and CYP2C9, resulted in less than 20% inhibition of metabolite formation. pharmgkb.org These findings strongly indicate that the CYP3A subfamily is the principal catalyst in the metabolic pathway leading to 3',5'-dihydrodiol simvastatin.

Table 1: Summary of Immunoinhibition Assay Findings for Simvastatin Hydroxy Acid Metabolism

| Antibody | Target CYP Isoform(s) | Observed Inhibition | Reference |

| Anti-CYP3A | CYP3A4/5 | 80-95% | pharmgkb.org |

| Anti-CYP2C19 | CYP2C19, CYP2C8, CYP2C9 | <20% | pharmgkb.org |

| Anti-CYP2D6 | CYP2D6 | No significant inhibition | pharmgkb.org |

Recombinant Cytochrome P450 Expression Systems

To further confirm and elaborate on the findings from immunoinhibition assays, researchers have utilized recombinant cytochrome P450 expression systems. These systems involve the expression of a single, specific human CYP isoform in a cellular system, such as insect cells or bacteria, which allows for the unambiguous assessment of that enzyme's ability to metabolize a substrate.

Studies employing a panel of recombinant human P450 enzymes have definitively shown that CYP3A4 and CYP3A5 are the primary enzymes capable of metabolizing simvastatin to its oxidative metabolites, including 3',5'-dihydrodiol simvastatin. nih.gov Both CYP3A4 and CYP3A5 were found to catalyze the formation of 3',5'-dihydrodiol, 3'-hydroxy, and 6'-exomethylene metabolites. nih.gov However, kinetic analyses revealed that CYP3A4 exhibits a higher affinity for simvastatin, more than three times that of CYP3A5. nih.gov

In contrast, other major P450 isoforms tested, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, did not play a significant role in the metabolism of simvastatin in these in vitro systems. nih.gov These recombinant enzyme studies, in conjunction with immunoinhibition and chemical inhibition data, provide conclusive evidence that the formation of 3',5'-dihydrodiol simvastatin is predominantly mediated by the CYP3A subfamily, with CYP3A4 being the major contributor. nih.gov

Table 2: Metabolism of Simvastatin by Recombinant Human P450 Isoforms

| Recombinant P450 Isoform | Catalytic Activity towards Simvastatin | Formation of 3',5'-Dihydrodiol Simvastatin | Reference |

| CYP3A4 | High | Yes | nih.gov |

| CYP3A5 | Moderate | Yes | nih.gov |

| CYP1A2 | Negligible | No | nih.gov |

| CYP2A6 | Negligible | No | nih.gov |

| CYP2C8 | Negligible | No | nih.gov |

| CYP2C9 | Negligible | No | nih.gov |

| CYP2C19 | Negligible | No | nih.gov |

| CYP2D6 | Negligible | No | nih.gov |

Role of 3 ,5 Dihydrodiol Simvastatin in Advancing Drug Metabolism Research

Contribution to Understanding Xenobiotic Biotransformation Pathways

The study of how foreign compounds (xenobiotics) like simvastatin (B1681759) are processed in the body is fundamental to pharmacology and toxicology. 3',5'-Dihydrodiol Simvastatin-d6 plays a crucial role in elucidating these complex biotransformation pathways.

Simvastatin, a prodrug, is inactive in its lactone form and requires conversion to its active β-hydroxy acid form (simvastatin acid) to exert its therapeutic effect of inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.govnih.govjcdr.net This conversion is primarily carried out by esterases in the body. mdpi.comnih.gov However, the metabolic journey of simvastatin is far more intricate, involving multiple Phase I and Phase II reactions.

Upon administration, simvastatin undergoes extensive first-pass metabolism in the liver, with less than 5% of the oral dose reaching systemic circulation as active inhibitors. drugbank.com The major enzymes responsible for the oxidative metabolism of simvastatin are from the cytochrome P450 family, specifically CYP3A4 and CYP3A5. nih.govpharmgkb.orgmedsafe.govt.nzpharmgkb.org These enzymes catalyze the formation of several metabolites, including 3'-hydroxysimvastatin, 6'-hydroxymethyl-simvastatin, and the focus of this article, 3',5'-dihydrodiol simvastatin. nih.govpharmgkb.org The formation of 3',5'-dihydrodiol simvastatin is a significant pathway in the biotransformation of simvastatin. nih.govnih.gov

| Parent Compound | Key Metabolizing Enzymes | Major Metabolites |

| Simvastatin | CYP3A4, CYP3A5, Esterases | Simvastatin Acid, 3'-hydroxysimvastatin, 6'-hydroxymethyl-simvastatin, 3',5'-Dihydrodiol Simvastatin |

Utility in Mechanistic Enzymology Studies

This compound is a vital tool for detailed investigations into the mechanisms of the enzymes that metabolize simvastatin. In vitro studies using human liver microsomes and recombinant human P450 enzymes have been instrumental in identifying the specific roles of CYP3A4 and CYP3A5 in the formation of 3',5'-dihydrodiol simvastatin. nih.gov

Research has shown that both CYP3A4 and CYP3A5 are capable of producing this metabolite. nih.gov However, these studies have also revealed that CYP3A4 exhibits a significantly higher affinity for simvastatin than CYP3A5, suggesting it plays a more dominant role in its metabolism at therapeutic concentrations. nih.gov The use of deuterated standards like this compound in these experiments allows for precise kinetic analysis (e.g., determining Michaelis-Menten constants, Km, and maximum velocity, Vmax) of the enzymatic reactions. This level of detail is crucial for understanding the efficiency and capacity of these metabolic pathways.

Furthermore, these mechanistic studies help to predict potential drug-drug interactions. Simvastatin itself can act as a competitive inhibitor of CYP3A4. nih.gov By using this compound as an analytical standard, researchers can accurately measure how the formation of this metabolite is affected by the presence of other drugs that are also metabolized by or inhibit CYP3A4. medsafe.govt.nznih.gov This information is critical for assessing the risk of adverse drug reactions when simvastatin is co-administered with other medications.

Implications for In Vitro to In Vivo Extrapolation in Drug Metabolism

A major challenge in drug development is extrapolating data from in vitro experiments to predict the pharmacokinetic behavior of a drug in a living organism (in vivo). This compound plays a significant role in bridging this gap.

Kinetic studies of simvastatin metabolism in human liver microsomes have shown that the formation of major metabolites, including 3',5'-dihydrodiol simvastatin, occurs with high intrinsic clearances. nih.gov This in vitro finding is consistent with the extensive in vivo metabolism of simvastatin observed in humans. nih.gov By accurately quantifying the formation of metabolites like this compound in vitro, researchers can build more robust and predictive pharmacokinetic models.

These models are essential for estimating key in vivo parameters such as hepatic clearance and bioavailability. The data generated from in vitro studies using deuterated standards helps to refine these models, leading to more accurate predictions of how a drug will behave in the human body. This is particularly important for special populations, such as children and adolescents, where population pharmacokinetic models have been developed to optimize simvastatin dosing by considering the formation of its various metabolites, including 3',5'-dihydrodiol simvastatin. nih.gov

| In Vitro Observation | In Vivo Correlation | Implication |

| High intrinsic clearance of simvastatin in human liver microsomes. nih.gov | Extensive first-pass metabolism of simvastatin in humans. nih.gov | In vitro data can predict the high level of in vivo metabolism. |

| Formation of 3',5'-dihydrodiol simvastatin catalyzed by CYP3A4/5. nih.gov | Presence of 3',5'-dihydrodiol simvastatin in human plasma and excreta. drugbank.com | Confirms the relevance of this metabolic pathway in the whole organism. |

Future Research Directions in Simvastatin Metabolite Characterization

The study of simvastatin's metabolic profile is an ongoing area of research with several promising future directions. While major metabolites like 3',5'-dihydrodiol simvastatin have been identified, a comprehensive characterization of all metabolic products and their biological activities is still evolving. mdpi.com

Future research will likely focus on:

Comprehensive Metabolite Profiling: Advanced analytical techniques, such as high-resolution mass spectrometry, will continue to be employed to identify and quantify a wider range of minor metabolites of simvastatin. mdpi.comnih.gov The use of deuterated standards will be critical for the accurate identification and quantification of these novel metabolites.

Pharmacological Activity of Metabolites: While 3',5'-dihydrodiol simvastatin has been found to be inactive as an inhibitor of HMG-CoA reductase, the pharmacological and toxicological profiles of other minor metabolites are not fully understood. nih.gov Future studies will likely investigate the potential biological effects of these compounds.

Impact of Genetic Variation: The influence of genetic polymorphisms in drug-metabolizing enzymes and transporters on the metabolic profile of simvastatin is an area of active investigation. pharmgkb.orgnih.gov Understanding how genetic differences affect the formation of metabolites like 3',5'-dihydrodiol simvastatin can help to explain inter-individual variability in drug response and the risk of adverse effects.

Pleiotropic Effects: Recent studies have shown that simvastatin treatment affects multiple metabolic pathways beyond lipid metabolism, influencing amino acids, peptides, and carbohydrates. nih.govmdpi.com Future research will aim to elucidate the role of specific metabolites in these pleiotropic effects.

Q & A

Q. How to validate the role of this compound in drug-drug-gene interactions (DDGI) using CRISPR/Cas9-modified cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.